Methyl 4-bromo-2-fluoro-6-methylbenzoate

描述

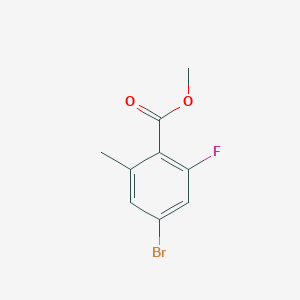

Structure

2D Structure

属性

IUPAC Name |

methyl 4-bromo-2-fluoro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSQFHPDASRYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427409-40-2 | |

| Record name | Methyl 4-bromo-2-fluoro-6-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy

The preparation of methyl 4-bromo-2-fluoro-6-methylbenzoate typically follows these key transformations:

- Introduction of halogen substituents (bromo and fluoro) at specific positions on the aromatic ring.

- Esterification of the corresponding benzoic acid or halogenated benzoic acid intermediate to form the methyl ester.

- Control of regioselectivity to ensure substitution at the 4-position by bromine, 2-position by fluorine, and retention of the 6-methyl group.

Esterification of 2-bromo-4-fluoro-6-methylbenzoic Acid

A reliable and documented method involves starting from the acid precursor 2-bromo-4-fluoro-6-methylbenzoic acid, which is then esterified to the methyl ester under basic conditions:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-bromo-4-fluoro-6-methylbenzoic acid, anhydrous potassium carbonate, iodomethane, N,N-dimethylformamide (DMF) | The acid is suspended in DMF with potassium carbonate as a base and methyl iodide as the methylating agent. The mixture is stirred vigorously at 20°C for 23 hours. | High yield reported (near quantitative). Reaction proceeds via nucleophilic substitution of the carboxylate anion on methyl iodide. |

This method ensures selective methylation of the carboxyl group to form this compound efficiently.

Halogenation and Functional Group Interconversion

While direct synthesis of this compound is less commonly detailed in literature, closely related compounds such as methyl 4-bromo-2-cyano-5-fluorobenzoate have been synthesized through multi-step halogenation and substitution reactions, which can be adapted:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization and iodination | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester treated with sulfuric acid (20%), sodium nitrite (1.2 eq), potassium iodide (2 eq) at 0-5°C for 1-5 hours | Formation of 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester with 72% yield |

| 2 | Cyanide substitution | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester reacted with cuprous cyanide (1.5 eq) in N,N-dimethylformamide at 60°C under nitrogen for 10 hours | Substitution of iodine with cyano group, yielding methyl 4-bromo-2-cyano-5-fluorobenzoate with 88% yield |

Though this route targets a cyano derivative, the halogenation and substitution steps demonstrate the feasibility of regioselective halogen introduction and functional group modification on the aromatic ring, which can be tailored for this compound synthesis.

Synthesis of 4-fluoro-2-methylbenzoic Acid as a Precursor

The methyl 6-methyl group is often introduced via Friedel-Crafts acylation and subsequent transformations:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | m-fluorotoluene, trihaloacetyl chloride, Lewis acid catalyst | Friedel-Crafts acylation to introduce acyl group ortho and para to methyl | Mixture of isomers formed |

| 2 | Hydrolysis under alkaline conditions, acidification | Conversion of acyl intermediates to corresponding benzoic acids | Separation of 4-fluoro-2-methylbenzoic acid by recrystallization |

This method provides a route to the fluorinated methylbenzoic acid core, which can be further brominated and esterified to the target compound.

Summary Table of Key Preparation Steps

| Target Compound | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| This compound | 2-bromo-4-fluoro-6-methylbenzoic acid | Potassium carbonate, methyl iodide, DMF | 20°C, 23 h | High (near quantitative) | Esterification step |

| 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | H2SO4 (20%), NaNO2, KI | 0-5°C, 1-5 h | 72% | Diazotization and iodination |

| Methyl 4-bromo-2-cyano-5-fluorobenzoate | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | CuCN, DMF, N2 | 60°C, 10 h | 88% | Cyanide substitution |

Analytical and Research Findings

- The esterification reaction using potassium carbonate and methyl iodide in DMF is a mild and efficient method, avoiding harsh acidic conditions that could affect halogen substituents.

- Diazotization followed by iodination is a well-established method for introducing iodine selectively, which can be displaced by nucleophiles such as cyanide or other substituents.

- Reaction temperatures and times are critical: low temperatures (0-5°C) favor diazotization stability, while moderate heating (60°C) promotes substitution reactions.

- Purification by column chromatography is essential to isolate pure methyl esters with high yields and purity.

- The presence of multiple halogens and methyl groups requires careful control of reaction conditions to avoid side reactions or undesired isomers.

化学反应分析

Types of Reactions

Methyl 4-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Conversion to 4-bromo-2-fluoro-6-methylbenzoic acid.

Reduction: Formation of 4-bromo-2-fluoro-6-methylbenzyl alcohol.

科学研究应用

Methyl 4-bromo-2-fluoro-6-methylbenzoate is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of methyl 4-bromo-2-fluoro-6-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity, enabling it to modulate biological pathways effectively. For instance, it acts as an inhibitor of Mnk1 and Mnk2, which are involved in the regulation of protein synthesis and cellular stress responses .

相似化合物的比较

Table 1: Key Structural and Molecular Differences

Key Observations:

Substituent Effects: The methyl group at position 6 in the target compound enhances steric bulk and lipophilicity compared to analogs with hydroxyl (-OH) or methoxy (-OCH₃) groups. This may improve membrane permeability in biological studies .

Physicochemical Properties: Solubility: The hydroxy analog (CAS 1193162-18-3) is more polar due to the -OH group, increasing water solubility but reducing compatibility with non-polar solvents . Stability: The methyl ester group in the target compound is more hydrolytically stable than the carboxylic acid group in CAS 1472104-49-6, which may require protection during synthetic steps .

Synthetic Utility :

- The target compound’s bromine atom serves as a reactive site for cross-coupling reactions, similar to other aryl bromides like Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2) .

- Analogs with electron-withdrawing groups (e.g., -CN in CAS 1805595-96-3) exhibit enhanced reactivity in nucleophilic aromatic substitutions .

Purity and Commercial Availability

Table 2: Purity and Supplier Data

Key Observations:

- Purity Variability : Positional isomers (e.g., bromine at position 5 vs. 4) show slightly lower purity (95–96%), likely due to challenges in regioselective synthesis .

- Applications : The target compound is primarily for research, whereas analogs like CAS 1206680-27-4 are linked to pharmaceutical impurity profiling .

Research and Industrial Relevance

- Pharmaceutical Intermediates : The compound’s halogen and ester groups make it valuable in synthesizing kinase inhibitors or anticancer agents, akin to intermediates in EP 3 532 474 B1 (e.g., benzamide derivatives) .

- Material Science : Brominated benzoates are precursors for liquid crystals or polymers, though the target’s methyl group may limit thermal stability compared to methoxy analogs .

生物活性

Overview

Methyl 4-bromo-2-fluoro-6-methylbenzoate (CAS No. 1427409-40-2) is an organic compound with a molecular formula of CHBrF O. Its structure features a benzene ring substituted with bromine, fluorine, and methyl groups, which significantly influence its chemical reactivity and biological properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research.

| Property | Value |

|---|---|

| Molecular Weight | 247.06 g/mol |

| Boiling Point | Not specified |

| Log P (octanol-water) | 2.53 - 3.38 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 inhibitor |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to modulate various biological pathways. Notably, it has been identified as an inhibitor of Mnk1 and Mnk2, enzymes involved in the regulation of protein synthesis and cellular stress responses .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : Acts as an inhibitor for Mnk1 and Mnk2, impacting protein synthesis pathways.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- Pharmacological Applications : Investigated for potential use in drug development targeting various diseases.

Case Studies

-

Inhibition of Mnk1 and Mnk2 :

- A study demonstrated that this compound effectively inhibits the activity of Mnk1 and Mnk2, leading to decreased phosphorylation of eIF4E, a crucial factor in cap-dependent translation initiation.

-

Synthesis of Isoquinolones :

- The compound has been utilized in synthetic pathways for isoquinolone derivatives, showcasing its versatility in medicinal chemistry applications.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| Methyl 4-bromo-2-fluorobenzoate | Moderate enzyme inhibition |

| Methyl 4-bromo-6-methylbenzoate | Anticancer properties |

| Methyl 2-fluoro-6-methylbenzoate | Less potent than methyl 4-bromo |

Research Applications

This compound is employed across various research domains:

- Chemistry : Serves as an intermediate in synthesizing complex organic molecules.

- Biology : Utilized in studies focusing on enzyme inhibition and protein-ligand interactions.

- Medicine : Investigated for potential therapeutic applications, particularly in developing new drugs targeting cancer and other diseases.

常见问题

What are the key challenges in synthesizing Methyl 4-bromo-2-fluoro-6-methylbenzoate, and how can reaction conditions be optimized for higher yields?

Basic Research Question

Synthesis of this compound involves balancing steric and electronic effects due to the bromo, fluoro, and methyl substituents. Common methods include esterification of the corresponding benzoic acid derivative or halogenation of a pre-functionalized methylbenzoate precursor. Challenges include regioselectivity in halogenation steps and avoiding dehalogenation under harsh conditions.

Methodological Answer :

- Catalyst Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromine retention .

- Temperature Control : Maintain temperatures below 80°C during esterification to prevent ester hydrolysis .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

How can X-ray crystallography and computational modeling resolve ambiguities in the molecular structure of this compound?

Advanced Research Question

Structural elucidation is critical for confirming regiochemistry and substituent orientation. Contradictions may arise from NMR data due to overlapping signals from fluorine and methyl groups.

Methodological Answer :

- Crystallographic Analysis : Use ORTEP-III software to generate 3D electron density maps from single-crystal X-ray diffraction data, resolving bond angles and torsion angles .

- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to validate substituent positions .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Question

Impurities often arise from incomplete halogenation or ester byproducts.

Methodological Answer :

- HPLC-MS : Use a C18 column with a methanol/water gradient (70:30) and electrospray ionization to detect halogenated byproducts (e.g., di-bromo analogs) .

- GC-FID : Monitor residual solvents (e.g., DMF) with a DB-5 capillary column and flame ionization detection .

How do substituent positions (bromo, fluoro, methyl) influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromine atom is a common site for cross-coupling, but steric hindrance from the methyl group and electronic effects from fluorine may alter reactivity.

Methodological Answer :

- Comparative Studies : Test reactivity against analogs (e.g., Methyl 4-bromo-3-fluoro-6-methylbenzoate) under identical Suzuki conditions .

- Kinetic Profiling : Use in situ IR spectroscopy to monitor reaction rates, correlating steric bulk (methyl position) with catalyst turnover .

What strategies mitigate fluorine-induced side reactions during functionalization of this compound?

Advanced Research Question

Fluorine’s electronegativity can destabilize intermediates or promote unwanted nucleophilic substitution.

Methodological Answer :

- Protecting Groups : Temporarily protect the fluorine site with a trimethylsilyl group during bromine activation .

- Low-Temperature Lithiation : Use LDA at −78°C to minimize fluorine displacement during directed ortho-metalation .

How can computational tools predict the compound’s stability under varying storage conditions?

Basic Research Question

Degradation pathways (e.g., hydrolysis, photolysis) depend on environmental factors.

Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate aqueous solubility and hydrolysis rates using AMBER or GROMACS .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS .

What are the limitations of NMR spectroscopy in characterizing this compound, and how can they be addressed?

Advanced Research Question

Fluorine-19 and proton signals may overlap, complicating integration.

Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate - couplings and assign ambiguous peaks .

- Isotopic Labeling : Synthesize a -labeled methyl analog to simplify NMR interpretation .

How does the methyl group’s ortho position affect crystallization behavior?

Basic Research Question

Crystallinity impacts purification and formulation.

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。